molecular formula C21H23NO B11684434 2-methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzamide

2-methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzamide

Cat. No.: B11684434
M. Wt: 305.4 g/mol
InChI Key: BNLKCRBPXINFCH-UHFFFAOYSA-N
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Description

2-methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzamide is a synthetic organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzamide typically involves the reaction of 2-methylbenzoic acid with 4-phenylhepta-1,6-diene-4-amine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Nitrobenzamides, halobenzamides

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzamide
  • 2-nitro-N-(4-phenylhepta-1,6-dien-4-yl)benzamide
  • 2-methyl-6-(4-methyl-3-cyclohexen-1-yl)hepta-2,5-dien-4-one

Uniqueness

Compared to similar compounds, 2-methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzamide stands out due to its unique structural features, which may confer distinct biological activities. For example, the presence of the 2-methyl group and the specific arrangement of the phenyl and hepta-dienyl moieties may enhance its binding affinity to certain molecular targets, leading to improved therapeutic effects .

Properties

Molecular Formula

C21H23NO

Molecular Weight

305.4 g/mol

IUPAC Name

2-methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzamide

InChI

InChI=1S/C21H23NO/c1-4-15-21(16-5-2,18-12-7-6-8-13-18)22-20(23)19-14-10-9-11-17(19)3/h4-14H,1-2,15-16H2,3H3,(H,22,23)

InChI Key

BNLKCRBPXINFCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(CC=C)(CC=C)C2=CC=CC=C2

Origin of Product

United States

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